molecular formula C15H20N2O B2820673 N-(1-Benzyl-3-methylpyrrolidin-3-yl)prop-2-enamide CAS No. 2008489-74-3

N-(1-Benzyl-3-methylpyrrolidin-3-yl)prop-2-enamide

Cat. No.: B2820673
CAS No.: 2008489-74-3
M. Wt: 244.338
InChI Key: VGXRGKOYNUJHNI-UHFFFAOYSA-N
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Description

N-(1-Benzyl-3-methylpyrrolidin-3-yl)prop-2-enamide is a chemical compound with a complex structure that includes a benzyl group, a methylpyrrolidine ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-3-methylpyrrolidin-3-yl)prop-2-enamide typically involves the reaction of 1-benzyl-3-methylpyrrolidine with prop-2-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-3-methylpyrrolidin-3-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the prop-2-enamide moiety to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like hydroxide ions can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) in an aqueous medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated amides.

    Substitution: Hydroxylated derivatives.

Scientific Research Applications

N-(1-Benzyl-3-methylpyrrolidin-3-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-3-methylpyrrolidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the pyrrolidine ring play crucial roles in binding to these targets, while the prop-2-enamide moiety may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide: Similar structure but with a hydroxypropyl group instead of a benzyl group.

    N-(1-Benzyl-3-methylpyrrolidin-3-yl)acetamide: Similar structure but with an acetamide moiety instead of a prop-2-enamide moiety.

Uniqueness

N-(1-Benzyl-3-methylpyrrolidin-3-yl)prop-2-enamide is unique due to the presence of both a benzyl group and a prop-2-enamide moiety, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(1-benzyl-3-methylpyrrolidin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-3-14(18)16-15(2)9-10-17(12-15)11-13-7-5-4-6-8-13/h3-8H,1,9-12H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXRGKOYNUJHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CC2=CC=CC=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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